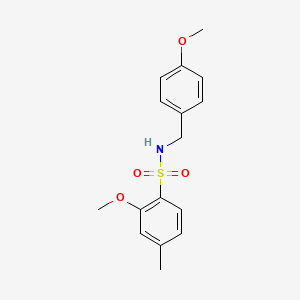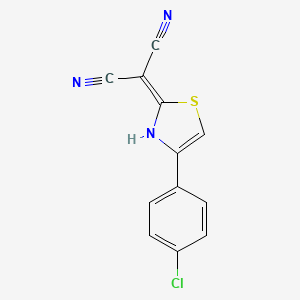![molecular formula C17H13ClN2O2 B13372060 6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B13372060.png)
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a chloro group at the 6th position, a methoxyphenyl group at the 3rd position, and a vinyl group at the 2nd position of the quinoxalinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinoxalinone and 4-methoxybenzaldehyde.
Condensation Reaction: The 6-chloroquinoxalinone is subjected to a condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is carried out in a suitable solvent like ethanol or methanol.
Vinylation: The resulting intermediate undergoes a vinylation reaction using a vinylating agent such as vinyl bromide or vinyl magnesium bromide. This step is typically performed under reflux conditions in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxalinone derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 6-chloro-3-[2-(4-methoxyphenyl)ethyl]-2(1H)-quinoxalinone.
Substitution: 6-amino-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone.
科学的研究の応用
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
類似化合物との比較
Similar Compounds
- 6-chloro-3-[2-(4-hydroxyphenyl)vinyl]-2(1H)-quinoxalinone
- 6-chloro-3-[2-(4-methylphenyl)vinyl]-2(1H)-quinoxalinone
- 6-chloro-3-[2-(4-nitrophenyl)vinyl]-2(1H)-quinoxalinone
Uniqueness
6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C17H13ClN2O2 |
|---|---|
分子量 |
312.7 g/mol |
IUPAC名 |
6-chloro-3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-13-6-2-11(3-7-13)4-8-15-17(21)20-14-9-5-12(18)10-16(14)19-15/h2-10H,1H3,(H,20,21)/b8-4+ |
InChIキー |
OBQZOZNSFRLQAY-XBXARRHUSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)NC2=O |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=C(C=CC(=C3)Cl)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B13371992.png)
![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371996.png)

![N-cyclohexyl-N'-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B13372024.png)
![3-(4-chlorophenyl)-N-{3-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13372027.png)
![3-Cyclohexyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372030.png)
![6-(3-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372049.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372067.png)
![3-Cyclohexyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372070.png)
![5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B13372072.png)
![2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate](/img/structure/B13372074.png)
![3-(1-Adamantyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372075.png)
